molecular formula C16H24BrN5O B10947185 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B10947185
M. Wt: 382.30 g/mol
InChI Key: QCHAWAZDIAVYJV-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its potential pharmacological activities and its unique structural features, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide apart from similar compounds is its dual pyrazole rings and the presence of both bromo and methyl substituents. These features contribute to its unique reactivity and potential pharmacological activities.

Properties

Molecular Formula

C16H24BrN5O

Molecular Weight

382.30 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C16H24BrN5O/c1-10-14(12(3)21(6)18-10)9-20(5)15(23)7-8-22-13(4)16(17)11(2)19-22/h7-9H2,1-6H3

InChI Key

QCHAWAZDIAVYJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)CCN2C(=C(C(=N2)C)Br)C

Origin of Product

United States

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